molecular formula C13H15N3S B12705576 N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine CAS No. 84859-08-5

N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine

Cat. No.: B12705576
CAS No.: 84859-08-5
M. Wt: 245.35 g/mol
InChI Key: WWQDJFZCGRJBOR-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine typically involves the reaction of 2-aminobenzothiazole with an appropriate pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These reactions are conducted in reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The use of catalysts and purification techniques, such as recrystallization or chromatography, may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
  • N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide

Uniqueness

N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a benzothiazole moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

CAS No.

84859-08-5

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

(Z)-N-(1,3-benzothiazol-2-yl)-1-ethylpyrrolidin-2-imine

InChI

InChI=1S/C13H15N3S/c1-2-16-9-5-8-12(16)15-13-14-10-6-3-4-7-11(10)17-13/h3-4,6-7H,2,5,8-9H2,1H3/b15-12-

InChI Key

WWQDJFZCGRJBOR-QINSGFPZSA-N

Isomeric SMILES

CCN\1CCC/C1=N/C2=NC3=CC=CC=C3S2

Canonical SMILES

CCN1CCCC1=NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.